

SR-4835: An In-Depth Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SR-4835 is a potent and highly selective dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13). Beyond its kinase inhibition, SR-4835 functions as a molecular glue, inducing the proteasomal degradation of Cyclin K. This dual mechanism of action leads to the suppression of key DNA Damage Response (DDR) genes, creating a "BRCAness" phenotype in cancer cells. This targeted vulnerability sensitizes cancer cells, particularly triple-negative breast cancer (TNBC), to PARP inhibitors and DNA-damaging chemotherapies, highlighting its significant therapeutic potential. This technical guide provides a comprehensive overview of the core mechanism of action of SR-4835, detailing its biochemical and cellular effects, and provides established experimental protocols for its study.

Core Mechanism of Action: Dual Inhibition and Molecular Glue Activity

SR-4835 exerts its anti-cancer effects through a novel dual mechanism:

 ATP-Competitive Inhibition of CDK12/CDK13: SR-4835 binds to the ATP-binding pocket of CDK12 and CDK13, preventing the phosphorylation of their substrates, including the Cterminal domain (CTD) of RNA Polymerase II (RNAPII).[1] This inhibition disrupts the



transcription of a specific subset of long and complex genes, many of which are integral to the DNA Damage Response (DDR) pathway.[2]

Molecular Glue-Induced Degradation of Cyclin K: Uniquely, SR-4835 acts as a "molecular glue" by inducing and stabilizing a ternary complex between CDK12, its binding partner Cyclin K, and DDB1, a component of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[3]
 [4] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of Cyclin K.[3][4] The degradation of Cyclin K further inactivates the CDK12 complex, amplifying the transcriptional disruption of DDR genes.

This dual action results in a synthetic lethal interaction in cancer cells, particularly those with existing DNA repair deficiencies, and potentiates the efficacy of DNA-damaging agents and PARP inhibitors.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for **SR-4835**.

Table 1: In Vitro Kinase Inhibition and Binding Affinity

Target	Assay Type	Value	Reference
CDK12	IC50 (ADP-Glo)	99 ± 10.5 nM	[5]
CDK12	Kd (DiscoverX)	98 nM	[5]
CDK13	Kd	4.9 nM	[3]
CDK12/CycK-DDB1 Ternary Complex	Kd (MST)	54.3 ± 5.4 nM	[3]

Table 2: Cellular Activity of SR-4835

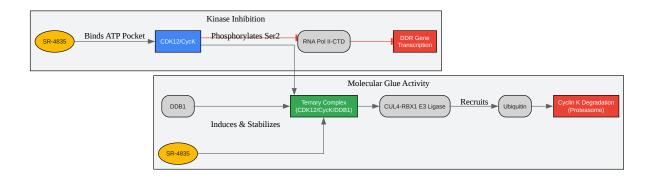


Cell Line	Assay Type	Endpoint	Value	Reference
MDA-MB-231	Cell Proliferation	EC50	15.5 nM	[6]
MDA-MB-468	Cell Proliferation	EC50	22.1 nM	[6]
Hs 578T	Cell Proliferation	EC50	19.9 nM	[6]
MDA-MB-436	Cell Proliferation	EC50	24.9 nM	[6]
A375	Cell Proliferation	IC50	80.7 - 160.5 nM	[7]
MDA-MB-231	RNAPII Ser2 Phosphorylation	EC50	105.5 nM	[6]
A549 (HiBiT- Cyclin K)	Cyclin K Degradation	DC50	~90 nM	[4]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key molecular interactions and experimental procedures discussed in this guide.

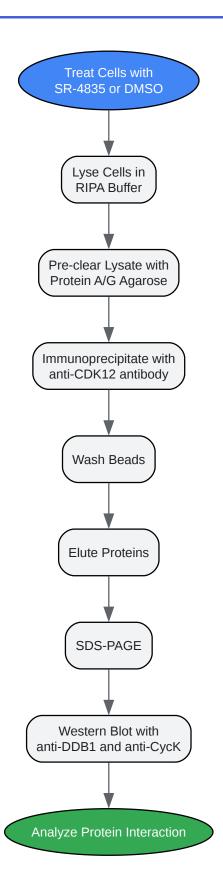




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Caption: **SR-4835** Mechanism of Action: Kinase Inhibition and Molecular Glue-Induced Degradation.





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Caption: Experimental Workflow for Co-Immunoprecipitation to Detect Ternary Complex Formation.

Detailed Experimental Protocols In Vitro Kinase Assay (Radioactive)

This protocol is adapted from studies determining the IC50 of **SR-4835** against CDK12/CycK. [8]

- Reaction Mixture Preparation:
 - Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 2 mM DTT.
 - In each well of a 96-well plate, add 0.2 μM of recombinant CDK12/CycK enzyme.
 - Add SR-4835 at varying concentrations (e.g., from 0.1 nM to 1 mM).
 - Add 0.2 mM ATP, including [y-32P]ATP.
- Initiation and Incubation:
 - Initiate the reaction by adding 100 μM of a suitable substrate (e.g., pS7-CTD[9] peptide or 50 μM His-c-Myc).[8]
 - Incubate the reaction mixture for 60 minutes at 30°C.[8]
- · Termination and Detection:
 - Terminate the reaction by adding 3% phosphoric acid.
 - Transfer the reaction mixture to a P81 phosphocellulose plate.
 - Wash the plate multiple times with 0.75% phosphoric acid to remove unincorporated [y-32P]ATP.
 - Measure the incorporated radioactivity using a scintillation counter.



Data Analysis:

- Calculate the percentage of inhibition for each SR-4835 concentration relative to the DMSO control.
- Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell Viability Assay (MTS/MTT)

This protocol is a general guideline for assessing the effect of **SR-4835** on the proliferation of cancer cell lines.

- · Cell Seeding:
 - Seed cancer cells (e.g., MDA-MB-231, A375) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μL of complete growth medium.
 - o Incubate overnight to allow for cell attachment.
- · Compound Treatment:
 - Prepare serial dilutions of SR-4835 in complete growth medium.
 - Remove the old medium from the cells and add 100 μL of the medium containing the different concentrations of SR-4835. Include a DMSO vehicle control.
 - o Incubate the cells for 72 hours.
- MTS/MTT Reagent Addition:
 - Add 20 μL of MTS or MTT reagent to each well.
 - Incubate for 1-4 hours at 37°C, or until a color change is apparent.
- Absorbance Measurement:
 - For MTS assays, measure the absorbance at 490 nm.



 \circ For MTT assays, first add 100 μ L of solubilization solution, incubate for 1-2 hours, and then measure the absorbance at 570 nm.

Data Analysis:

- Calculate the percentage of cell viability for each concentration relative to the DMSO control.
- Determine the EC50 or IC50 value by plotting the results and fitting to a dose-response curve.

Co-Immunoprecipitation and Western Blotting

This protocol details the procedure to demonstrate the **SR-4835**-induced interaction between CDK12 and DDB1.

- Cell Treatment and Lysis:
 - Culture cells (e.g., HEK293T or MDA-MB-231) to 70-80% confluency.
 - \circ Treat the cells with **SR-4835** (e.g., 1 μ M) or DMSO for a specified time (e.g., 4 hours).
 - Wash the cells with ice-cold PBS and lyse them in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
 - Clarify the lysates by centrifugation.
- Immunoprecipitation:
 - Incubate the cell lysates with an antibody against CDK12 or a relevant tag (e.g., anti-FLAG if using tagged proteins) overnight at 4°C with gentle rotation.
 - Add Protein A/G agarose beads and incubate for an additional 1-2 hours.
 - Wash the beads three to five times with lysis buffer.
- Elution and Sample Preparation:
 - Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.



- · Western Blotting:
 - Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST.
 - Probe the membrane with primary antibodies against DDB1, Cyclin K, and CDK12 overnight at 4°C.
 - Wash the membrane and incubate with HRP-conjugated secondary antibodies.
 - Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

In Vitro Ubiquitination Assay

This protocol is designed to demonstrate the SR-4835-dependent ubiquitination of Cyclin K.

- Reaction Setup:
 - In a microfuge tube, combine the following components in a reaction buffer (e.g., 50 mM
 Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM ATP, 0.5 mM DTT):
 - E1 ubiquitin-activating enzyme
 - E2 ubiquitin-conjugating enzyme (e.g., UBE2D1)
 - Recombinant CUL4-RBX1-DDB1 E3 ligase complex
 - Recombinant CDK12/Cyclin K complex
 - Ubiquitin
 - SR-4835 or DMSO control
- Incubation:
 - Incubate the reaction mixture at 37°C for 1-2 hours.
- Termination and Analysis:



- Stop the reaction by adding SDS-PAGE sample buffer and boiling.
- Analyze the reaction products by SDS-PAGE and western blotting using an anti-Cyclin K antibody to detect the appearance of higher molecular weight polyubiquitinated Cyclin K species.

X-Ray Crystallography

The following provides an overview of the crystallization conditions for the **SR-4835** ternary complex.[3][8]

- Protein Expression and Purification:
 - Express human CDK12 and Cyclin K in Sf9 insect cells using a baculovirus expression system.
 - Purify the CDK12/CycK complex using affinity and size-exclusion chromatography.
 - Express and purify DDB1 separately.
- Complex Formation and Crystallization:
 - Incubate the purified CDK12/CycK complex with a molar excess of SR-4835.
 - For the ternary complex, mix the SR-4835-bound CDK12/CycK with purified DDB1.
 - Set up crystallization trials using the hanging drop vapor diffusion method at 15-20°C.
 - Crystals of the SR-4835-CDK12/CycK complex have been grown in conditions containing
 Mops buffer and polyethylene glycol.[8]
 - The ternary complex (DDB1/SR-4835/CDK12/CycK) has been crystallized and its structure solved to a resolution of 3.9 Å (PDB: 9FMR).[3]

In Vivo Patient-Derived Xenograft (PDX) Model Study

This protocol outlines a general approach for evaluating the in vivo efficacy of SR-4835.[1]

PDX Model Establishment:



- Implant tumor fragments from a triple-negative breast cancer patient subcutaneously into immunocompromised mice (e.g., NSG mice).
- Allow the tumors to grow to a palpable size.
- Treatment Regimen:
 - Once tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment groups:
 - Vehicle control
 - SR-4835 (e.g., 20 mg/kg, oral gavage, daily)[6]
 - DNA-damaging agent (e.g., cisplatin) or PARP inhibitor
 - Combination of SR-4835 and the other agent
- Tumor Growth Monitoring:
 - Measure tumor volume with calipers regularly (e.g., twice weekly).
 - Monitor the body weight of the mice as an indicator of toxicity.
- Endpoint Analysis:
 - At the end of the study, euthanize the mice and excise the tumors.
 - Tumor tissue can be used for pharmacodynamic studies, such as western blotting for DDR proteins or immunohistochemistry.

Conclusion

SR-4835 represents a promising therapeutic agent with a unique dual mechanism of action that combines the targeted inhibition of CDK12/13 with the induced degradation of Cyclin K. This technical guide provides a foundational understanding of its molecular and cellular effects, supported by detailed experimental protocols to facilitate further research and development.



The ability of **SR-4835** to induce a "BRCAness" phenotype opens up new avenues for combination therapies in cancers that are otherwise difficult to treat.

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References

- 1. researchgate.net [researchgate.net]
- 2. Biocompatible strategies for peptide macrocyclisation Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Discovery and design of molecular glue enhancers of CDK12–DDB1 interactions for targeted degradation of cyclin K PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. A molecular glue that promotes cyclin K degradation | IRIC Institute for Research in Immunology and Cancer [iric.ca]
- 6. Preparing Supplementary Information [rsc.org]
- 7. Rapid selection and proliferation of CD133+ cells from cancer cell lines: chemotherapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The reversible inhibitor SR-4835 binds Cdk12/cyclin K in a noncanonical G-loop conformation PMC [pmc.ncbi.nlm.nih.gov]
- 9. The CDK12 inhibitor SR-4835 functions as a molecular glue that promotes cyclin K degradation in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [SR-4835: An In-Depth Technical Guide to its Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15580120#sr-4835-mechanism-of-action]

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